2-(2-Bromoethenyl)-1,3-difluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromoethenyl)-1,3-difluorobenzene is an organic compound with the molecular formula C8H5BrF2 It is a derivative of benzene, where the benzene ring is substituted with a bromoethenyl group and two fluorine atoms
Vorbereitungsmethoden
The synthesis of 2-(2-Bromoethenyl)-1,3-difluorobenzene typically involves the bromination of 1,3-difluorobenzene followed by a Heck reaction with vinyl bromide. The reaction conditions often include the use of palladium catalysts and bases such as triethylamine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(2-Bromoethenyl)-1,3-difluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of the corresponding ethyl derivative. Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and oxidizing agents such as m-chloroperbenzoic acid. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromoethenyl)-1,3-difluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-(2-Bromoethenyl)-1,3-difluorobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromoethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical biology.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2-Bromoethenyl)-1,3-difluorobenzene include:
2-Bromoethenylbenzene: Lacks the fluorine atoms, resulting in different reactivity and stability.
1,3-Difluorobenzene: Lacks the bromoethenyl group, making it less reactive in certain types of chemical reactions.
2-(2-Bromoethenyl)-benzene: Similar structure but without the fluorine atoms, leading to different chemical properties. The uniqueness of this compound lies in the combination of the bromoethenyl group and the fluorine atoms, which confer distinct reactivity and stability characteristics.
Eigenschaften
Molekularformel |
C8H5BrF2 |
---|---|
Molekulargewicht |
219.03 g/mol |
IUPAC-Name |
2-[(E)-2-bromoethenyl]-1,3-difluorobenzene |
InChI |
InChI=1S/C8H5BrF2/c9-5-4-6-7(10)2-1-3-8(6)11/h1-5H/b5-4+ |
InChI-Schlüssel |
HGYOURXXPPQUBQ-SNAWJCMRSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)F)/C=C/Br)F |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)C=CBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.